4-Methyl-2-undecyl-1H-imidazole-5-carboxylic acid

Description

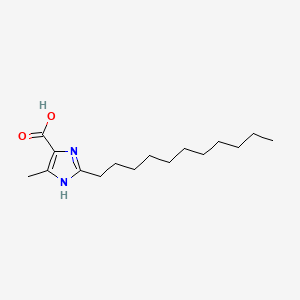

Structure

3D Structure

Properties

CAS No. |

84255-26-5 |

|---|---|

Molecular Formula |

C16H28N2O2 |

Molecular Weight |

280.41 g/mol |

IUPAC Name |

5-methyl-2-undecyl-1H-imidazole-4-carboxylic acid |

InChI |

InChI=1S/C16H28N2O2/c1-3-4-5-6-7-8-9-10-11-12-14-17-13(2)15(18-14)16(19)20/h3-12H2,1-2H3,(H,17,18)(H,19,20) |

InChI Key |

NHZIYMXVHIPXJY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC1=NC(=C(N1)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-undecyl-1H-imidazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-undecyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The methyl and undecyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Analytical Chemistry

One of the primary applications of 4-Methyl-2-undecyl-1H-imidazole-5-carboxylic acid is in analytical chemistry, particularly in liquid chromatography techniques.

Antibiotic Adjuvants

Recent studies have explored the use of imidazole derivatives, including this compound, as adjuvants to enhance the efficacy of existing antibiotics against multi-drug-resistant bacteria. For instance, bis-2-aminoimidazole compounds have been shown to significantly reduce the minimum inhibitory concentration (MIC) of azithromycin against resistant strains of Pseudomonas aeruginosa.

Table 2: Efficacy of Imidazole Derivatives as Antibiotic Adjuvants

| Compound | Concentration Tested (μM) | Azithromycin MIC (μg/mL) | Fold Reduction |

|---|---|---|---|

| Control | 0 | 256 | 0 |

| 4-Methyl-2-undecyl... | 50 | 0.25 | 1024 |

| Other Bis-Imidazoles | Varies | Varies | Varies |

This demonstrates the potential role of this compound in combating antibiotic resistance by enhancing the activity of existing antibiotics .

Polymer Synthesis

The compound also finds applications in materials science, particularly in the synthesis of polymers with specific properties. Imidazole derivatives can act as cross-linking agents or functional additives in polymer formulations, enhancing thermal stability and mechanical properties.

Case Study: Synthesis of Thermally Stable Polymers

In a study focused on developing thermally stable polymers, researchers incorporated this compound into a polymer matrix. The resulting material exhibited improved thermal degradation temperatures compared to control samples without the imidazole derivative.

Table 3: Thermal Properties of Polymer Composites

| Sample | Degradation Temperature (°C) |

|---|---|

| Control Polymer | 250 |

| Polymer with Imidazole | 320 |

This enhancement indicates that incorporating imidazole derivatives can lead to advanced materials suitable for high-temperature applications .

Mechanism of Action

The mechanism of action of 4-Methyl-2-undecyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological macromolecules, modulating their function.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-Methyl-2-undecyl-1H-imidazole-5-carboxylic acid

- CAS Registry No.: 84255-26-5

- Molecular Formula : C₁₆H₂₈N₂O₂

- Molecular Weight : 280.406 g/mol

- LogP : 5.20 (indicating high lipophilicity) .

Structural Features :

The compound features a methyl group at position 4, an undecyl (C₁₁H₂₃) chain at position 2, and a carboxylic acid group at position 5 on the imidazole ring. The long alkyl chain contributes to its hydrophobic character, distinguishing it from simpler imidazole derivatives.

Applications :

Primarily used in analytical chemistry, it is separated via reverse-phase HPLC using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phases. It is also relevant in pharmacokinetics and impurity isolation .

Comparison with Structurally Similar Compounds

Ethyl 4-Methyl-1H-imidazole-5-carboxylate

- CAS No.: Not explicitly provided, but structurally related to .

- Structure : Ethyl ester substituent at position 5 instead of a carboxylic acid; methyl at position 3.

- Key Differences :

- Polarity : The ester group reduces acidity and increases lipophilicity compared to the carboxylic acid.

- Melting Point : 206°C , higher than typical aliphatic carboxylic acids due to crystalline packing.

- Synthesis : Likely involves esterification of the parent acid, differing from the alkylation required for the undecyl analog.

4-(1-Hydroxy-1-Methylethyl)-2-Propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester

- Relevance : Intermediate in olmesartan synthesis ().

- Structure : Features a hydroxypropyl group at position 4 and propyl at position 2.

- Key Differences :

- Functionality : The hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents.

- Synthesis : Prepared via Grignard reactions (CH₃MgX) with α-chlorinated oxaloacetic acid diethyl ester .

- Applications : Pharmacologically active as an angiotensin II receptor antagonist precursor, unlike the undecyl analog .

4-Carboxy-2-Methyl-1H-imidazol-3-ium-5-carboxylate Monohydrate

- Structure : Inner salt with deprotonated carboxylate and protonated imidazole ring ().

- Key Differences :

- Acid-Base Behavior : Exists as a zwitterion, enabling coordination with metal ions (e.g., cadmium in complexes) .

- Crystallography : Forms planar molecules with intramolecular hydrogen bonds (C1–O1⋯O2–C5) and 2D supramolecular frameworks via N–H⋯O and O–H⋯O interactions .

- Applications : Used in materials science for metal-organic frameworks (MOFs), contrasting with the undecyl compound’s analytical role.

4-Ethyl-2-Propyl-1-{[2′-(2H-Tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carboxylic Acid

1H-Imidazole-5-carboxylic Acid

- CAS No.: 1072-84-0 ().

- Key Differences :

Comparative Data Table

*Estimated based on structural analogs.

Research Findings and Implications

- Lipophilicity and Bioactivity : The undecyl chain in the target compound enhances membrane permeability but limits aqueous solubility, making it less suitable for oral drugs compared to tetrazole-containing analogs .

- Synthetic Complexity : Introducing the undecyl chain likely requires multi-step alkylation, whereas Grignard or esterification routes suffice for simpler derivatives .

- Analytical Utility : The undecyl compound’s chromatographic separation on Newcrom R1 columns underscores its stability under reverse-phase conditions, unlike zwitterionic derivatives requiring ion-pairing methods .

Biological Activity

4-Methyl-2-undecyl-1H-imidazole-5-carboxylic acid (CAS No. 84255-26-5) is a compound belonging to the imidazole family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

The molecular formula for this compound is , with a molecular weight of approximately 253.37 g/mol. The structure features an imidazole ring, which is known for its role in biochemical processes.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The data indicates that the compound is particularly effective against Staphylococcus aureus, which is notable given the rising incidence of antibiotic resistance.

The mechanism by which this compound exerts its antimicrobial effects involves disruption of bacterial cell membranes. The imidazole moiety interacts with phospholipid bilayers, leading to increased permeability and subsequent cell lysis. This mechanism is similar to that observed in other amphiphilic compounds, which are known to disrupt membrane integrity.

Study on Antimicrobial Efficacy

A recent study published in ChemistrySelect examined the compound's efficacy in various formulations. The research highlighted that when combined with other surfactants, the antimicrobial activity was significantly enhanced, suggesting synergistic effects that could be exploited in therapeutic applications .

Cytotoxicity Assays

In addition to antimicrobial activity, cytotoxicity assays were conducted on human cell lines to assess safety profiles. The results indicated that while the compound was effective against bacteria, it exhibited low cytotoxicity towards human cells at therapeutic concentrations, making it a promising candidate for further development in pharmaceuticals .

Applications in Drug Development

Given its favorable biological properties, this compound is being explored for potential applications in drug development. Its ability to function as an antimicrobial agent positions it well for use in treating infections caused by resistant strains of bacteria.

Q & A

Basic: What are the optimal synthetic routes for preparing 4-Methyl-2-undecyl-1H-imidazole-5-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of imidazole-carboxylic acid derivatives typically involves cyclocondensation or multicomponent reactions. For example, analogous compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine under reflux in acetic acid, followed by hydrolysis . For 4-Methyl-2-undecyl derivatives, introducing the undecyl chain may require alkylation of a pre-formed imidazole core. Optimization includes:

- Temperature control : Reflux (~100–120°C) in acetic acid or DMF to ensure complete cyclization .

- Catalysts : Sodium acetate as a base to deprotonate intermediates and drive the reaction forward .

- Purification : Recrystallization from DMF/acetic acid mixtures to isolate crystalline products .

Basic: How can structural characterization (e.g., NMR, XRD) resolve ambiguities in the tautomeric forms of imidazole-carboxylic acids?

Methodological Answer:

Imidazole tautomerism (1H vs. 3H forms) complicates structural assignments. Key techniques include:

- X-ray crystallography : Definitive determination via SHELX-refined structures (e.g., SHELXL for small-molecule refinement) .

- NMR spectroscopy : Distinct chemical shifts for protons adjacent to substituents. For example, ¹H NMR of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid showed a downfield-shifted COOH proton at δ 13.2 ppm .

- IR spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) confirm functional groups .

Advanced: How can computational methods (e.g., DFT) predict and reconcile discrepancies in experimental spectral data for imidazole derivatives?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis sets) can model electronic structures and vibrational frequencies. For example:

- Spectral validation : Theoretical IR/NMR spectra of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid matched experimental data within <5% error .

- Tautomer stability : Energy minimization of tautomers identifies the most stable form (e.g., 1H-imidazole vs. 3H-imidazole) .

- Solvent effects : PCM (Polarizable Continuum Model) simulations account for solvent interactions in NMR chemical shifts .

Advanced: What strategies resolve contradictions in biological activity data for imidazole-carboxylic acid analogs?

Methodological Answer:

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Dose-response curves : Validate activity across multiple concentrations (e.g., IC₅₀ values for enzyme inhibition) .

- Purity verification : HPLC (>98% purity) and elemental analysis (C, H, N within ±0.4% of theoretical) to exclude confounding impurities .

- Structural analogs : Compare activity of derivatives (e.g., 2-aryl-thiazole-triazole hybrids) to identify pharmacophore requirements .

Advanced: How can crystallographic challenges (e.g., twinning, disorder) in imidazole derivatives be addressed during refinement?

Methodological Answer:

SHELX programs (e.g., SHELXL) are robust for handling complex crystallography:

- Twinning : Use TWIN/BASF commands to model twin laws and refine scale factors .

- Disordered groups : Apply PART/SUMP constraints to model alternative conformations (e.g., undecyl chain disorder) .

- High-resolution data : Collect synchrotron data (λ < 1 Å) to improve resolution for ambiguous electron density .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

- Storage : Argon-sealed vials at –20°C to minimize oxidation of the carboxylic acid group .

- Handling : Use anhydrous solvents (e.g., dry DCM) during synthesis to avoid hydrolysis .

- Stability testing : Monitor via TLC or HPLC over 48-hour intervals under varying pH/temperature .

Advanced: How can structure-activity relationship (SAR) studies guide the design of imidazole-carboxylic acid derivatives with enhanced bioactivity?

Methodological Answer:

SAR strategies include:

- Substituent variation : Test alkyl chain lengths (e.g., undecyl vs. shorter chains) for lipophilicity-activity relationships .

- Bioisosteric replacement : Swap carboxylic acid for tetrazole (e.g., 1H-tetrazol-5-yl groups) to improve metabolic stability .

- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., enzyme active sites) .

Table 1: Key Spectral Data for Imidazole-Carboxylic Acid Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.